Cas no 1428364-14-0 (N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide)

N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide structure
1428364-14-0 structure
商品名:N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
CAS番号:1428364-14-0
MF:C13H18N2O4S
メガワット:298.358022212982
CID:6404305
PubChem ID:71785486

N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
    • N-(2-ethoxyphenyl)-1-methylsulfonylazetidine-3-carboxamide
    • 1428364-14-0
    • N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
    • F6125-2700
    • AKOS024533081
    • VU0532857-1
    • インチ: 1S/C13H18N2O4S/c1-3-19-12-7-5-4-6-11(12)14-13(16)10-8-15(9-10)20(2,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16)
    • InChIKey: YNQPOOOCTNIPCI-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C)(=O)=O)CC(C(NC2=CC=CC=C2OCC)=O)C1

計算された属性

  • せいみつぶんしりょう: 298.09872823g/mol
  • どういたいしつりょう: 298.09872823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6125-2700-20μmol
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6125-2700-50mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
50mg
$160.0 2023-09-09
Life Chemicals
F6125-2700-1mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
1mg
$54.0 2023-09-09
Life Chemicals
F6125-2700-20mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
20mg
$99.0 2023-09-09
Life Chemicals
F6125-2700-2mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
2mg
$59.0 2023-09-09
Life Chemicals
F6125-2700-15mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
15mg
$89.0 2023-09-09
Life Chemicals
F6125-2700-10μmol
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-2700-3mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
3mg
$63.0 2023-09-09
Life Chemicals
F6125-2700-4mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
4mg
$66.0 2023-09-09
Life Chemicals
F6125-2700-5mg
N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide
1428364-14-0
5mg
$69.0 2023-09-09

N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide 関連文献

N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamideに関する追加情報

Recent Advances in the Study of N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide (CAS: 1428364-14-0)

The compound N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide (CAS: 1428364-14-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its unique azetidine-carboxamide scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide, with particular emphasis on improving its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that enhances yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

Pharmacological evaluations have revealed that N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide exhibits promising activity against a range of biological targets. In vitro assays demonstrated its potent inhibition of specific protein kinases implicated in inflammatory pathways, suggesting potential applications in autoimmune diseases. Furthermore, molecular docking studies have provided insights into its binding interactions, revealing a high affinity for the active sites of these kinases. These findings were corroborated by a separate study published in Bioorganic & Medicinal Chemistry Letters, which reported IC50 values in the nanomolar range for several kinase targets.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential in oncology. A 2024 preclinical study investigated its effects on cancer cell lines, observing significant antiproliferative activity in certain tumor types. The study proposed a dual mechanism of action, combining kinase inhibition with induction of apoptosis through mitochondrial pathways. These results, while preliminary, underscore the compound's versatility and warrant further investigation in animal models.

Despite these promising findings, challenges remain in the development of N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide as a therapeutic agent. Current research is addressing issues related to its pharmacokinetic profile, including metabolic stability and tissue distribution. Recent advancements in prodrug strategies and formulation technologies offer potential solutions to these limitations, as discussed in a recent review article in Advanced Drug Delivery Reviews.

The compound's safety profile has also been a focus of recent investigations. Toxicological studies conducted in 2023 reported favorable results, with no significant adverse effects observed at therapeutic doses in rodent models. However, researchers emphasize the need for more comprehensive safety assessments, particularly regarding long-term exposure and potential off-target effects.

Looking forward, the scientific community anticipates several directions for future research on N-(2-ethoxyphenyl)-1-methanesulfonylazetidine-3-carboxamide. These include structure-activity relationship studies to optimize its pharmacological properties, investigation of combination therapies, and exploration of its potential in additional therapeutic areas. The compound's unique chemical features and demonstrated biological activities position it as a promising candidate for further drug development efforts in the coming years.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd